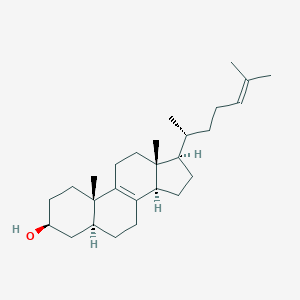
Zymosterol
Übersicht
Beschreibung
Zymosterol is a sterol intermediate in the biosynthesis of cholesterol. It is a crucial compound in the cholesterol synthesis pathway, where it is derived from lanosterol and subsequently converted into cholesterol in the endoplasmic reticulum . This compound is characterized by its chemical formula (C_{27}H_{44}O) and a molar mass of 384.64 g/mol .
Wissenschaftliche Forschungsanwendungen
Zymosterol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: this compound wird als Vorläufer bei der Synthese anderer Sterole und steroidalen Verbindungen verwendet.
Biologie: Es spielt eine Rolle bei der Erforschung der Cholesterinbiosynthese und ihrer Regulation in Zellen.
Medizin: this compound und seine Derivate werden auf ihre potenziellen therapeutischen Wirkungen und als Biomarker für bestimmte Krankheiten untersucht.
5. Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich über seine Rolle im Cholesterinbiosyntheseweg aus. Es wird über eine Reihe von enzymatischen Reaktionen im endoplasmatischen Retikulum zu Cholesterin umgewandelt. Die Bewegung von this compound durch das Zytosol ist schnell, was zu seiner Anhäufung in der Plasmamembran führt . This compound gilt auch als Ligand für den Kernrezeptor RORγ und beeinflusst die Genexpression in Bezug auf Immunität, zirkadianen Rhythmus und Stoffwechsel .
Ähnliche Verbindungen:
Lanosterol: Ein Vorläufer von this compound im Cholesterinsyntheseweg.
Lathosterol: Ein weiteres Zwischenprodukt bei der Cholesterinbiosynthese, das sich von this compound in der Position der Doppelbindung unterscheidet.
Desmosterol: Ein nachgeschaltetes Produkt von this compound im Cholesterinsyntheseweg.
Vergleich:
Wirkmechanismus
Target of Action
Zymosterol, a biosynthetic precursor of cholesterol, plays a crucial role in the formation and function of cellular membranes . It is involved in the ergosterol biosynthesis pathway in yeast . Overexpression of key enzymes in this pathway, such as HMG1, leads to an increase in early sterols like this compound .
Mode of Action
The conversion of this compound into cholesterol occurs in the endoplasmic reticulum . This compound quickly accumulates in the plasma membrane from the cytosol . The movement of this compound across the cytosol is more than twice as fast as the movement of cholesterol itself .
Biochemical Pathways
This compound is a part of the sterol biosynthesis pathway, which begins with the oxidation of squalene to oxidosqualene and subsequent cyclization to lanosterol or cycloartenol . The conversion of lanosterol to this compound occurs similarly in vertebrates and fungi . In yeast, the ergosterol synthesis pathway shares a number of intermediates with the biosynthesis of cholesterol and phytosterols such as this compound .
Pharmacokinetics
It’s known that sterols, including this compound, are insoluble, and their intracellular transport requires specific transporters .
Result of Action
This compound affects membrane organization and dynamics . In fluid phase POPC membranes, this compound exhibits a similar trend in maintaining membrane organization and dynamics as cholesterol and lathosterol . In gel phase dppc membranes, the corresponding change for cholesterol is different .
Action Environment
Environmental factors can influence the action of this compound. For instance, the accumulation of this compound in place of other sterols, namely ergosterol, makes yeasts more sensitive to oxidative perturbations induced by t-BOOH .
Biochemische Analyse
Biochemical Properties
Zymosterol interacts with various enzymes and proteins in the biochemical reactions involved in cholesterol synthesis . It is considered one of the ligands for the nuclear receptor RORγ . Altered this compound concentration can change the expression of genes associated with immunity, circadian rhythm, and metabolism through binding with RORγ .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The changes in this compound concentration can affect the expression of genes associated with various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as the nuclear receptor RORγ . This binding can lead to changes in gene expression, influencing various cellular processes .
Metabolic Pathways
This compound is involved in the cholesterol synthesis pathway, interacting with various enzymes and cofactors . Specific details on its effects on metabolic flux or metabolite levels are currently limited.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Zymosterol kann mit verschiedenen chemischen Methoden erreicht werden. Eine bemerkenswerte Methode beinhaltet die Verwendung von 3-Benzoyloxyergosta-8(14),22-dien-15-on als Ausgangsmaterial. Die Horner-Emmons-Reaktion mit Aldehyd, gefolgt von Ozonolyse und Reduktion, ist ein entscheidender Schritt zur Bildung der this compound-Seitenkette . Die Reaktionsbedingungen beinhalten oft niedrige Temperaturen, um Epimerisierung zu verhindern, und die Verwendung spezifischer Katalysatoren für die Hydrierung .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt in der Regel durch metabolische Engineering- und Synthetische Biologie-Ansätze. Hefe wird häufig als Wirtsorganismus für die Biosynthese von Sterolen, einschließlich this compound, verwendet. Fortschritte im metabolischen Engineering haben die Optimierung von Hefestämmen ermöglicht, um die Produktionsausbeute von this compound zu steigern .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Zymosterol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Oxysterole zu bilden.
Reduktion: Reduktionsreaktionen können this compound in andere Sterolzwischenprodukte umwandeln.
Substitution: Substitutionsreaktionen können die funktionellen Gruppen auf dem this compound-Molekül verändern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Substitution: Verschiedene Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen verwendet.
Hauptprodukte:
Oxidation: Oxysterole
Reduktion: Desmosterol und andere Sterolzwischenprodukte
Substitution: Modifizierte Sterolderivate
Vergleich Mit ähnlichen Verbindungen
Lanosterol: A precursor to zymosterol in the cholesterol synthesis pathway.
Lathosterol: Another intermediate in cholesterol biosynthesis, differing from this compound in the position of the double bond.
Desmosterol: A downstream product of this compound in the cholesterol synthesis pathway.
Comparison:
Eigenschaften
IUPAC Name |
(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-21,23-24,28H,6,8-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSJXLIKVBJVRY-XTGBIJOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028211 | |
| Record name | 5-alpha-Cholesta-8,24-dien-3-beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Zymosterol intermediate 2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006271 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
128-33-6 | |
| Record name | Zymosterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zymosterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-alpha-Cholesta-8,24-dien-3-beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-α-cholesta-8,24-dien-3-β-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZYMOSTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PU2755PT4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zymosterol intermediate 2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006271 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
110 °C | |
| Record name | Zymosterol intermediate 2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006271 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of zymosterol in sterol biosynthesis?
A1: this compound (5α-cholesta-8,24-dien-3β-ol) is a crucial intermediate in the biosynthesis of ergosterol in fungi and cholesterol in mammals. [, , , ] It lies at a branch point in the pathway, leading to the formation of either ergosterol via C24-methylation in fungi or cholesterol via a different route in mammals. [, , ]
Q2: How does the metabolism of this compound differ in yeast and mammals?
A2: In yeast, this compound undergoes C24-methylation by the enzyme S-adenosyl-L-methionine: Δ24(25) to Δ24(28)-sterol methyltransferase (SMT), leading to the formation of fecosterol and eventually ergosterol. [, , ] In mammals, this compound is converted to cholesterol through a series of enzymatic reactions that do not involve C24-methylation. [, ]
Q3: What happens when the enzyme responsible for this compound methylation is inhibited in yeast?
A3: Inhibition of SMT in Saccharomyces cerevisiae leads to the accumulation of this compound and a decrease in ergosterol levels. [, , ] Additionally, novel C27 sterols, such as cholesta-7,24-dienol, cholesta-5,7,24-trienol, and cholesta-5,7,22,24-tetraenol, are produced. [] This accumulation of this compound and depletion of ergosterol disrupts membrane integrity and function, ultimately impairing yeast growth. [, , ]
Q4: What is the molecular formula and molecular weight of this compound?
A5: this compound has the molecular formula C27H44O and a molecular weight of 384.64 g/mol. []
Q5: How can this compound be characterized spectroscopically?
A6: Various techniques, including 1H NMR, 13C NMR, and mass spectrometry, can be used to characterize this compound. [, ] Detailed spectral data for this compound and its acetate derivative are available in the literature. []
Q6: How do the membrane properties of this compound compare to cholesterol?
A7: Studies using Langmuir monolayers, grazing incidence X-ray diffraction, and Brewster angle microscopy revealed that this compound exhibits distinct membrane properties compared to cholesterol. [] While cholesterol forms a hexagonal lattice in monolayers, this compound molecules arrange in two-dimensional oblique unit cells. [] This difference in organization significantly impacts sterol-membrane interactions and highlights the importance of the double bond position in the sterol B-ring for membrane function. []
Q7: How does the SMT enzyme catalyze the methylation of this compound?
A8: SMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the C24 position of this compound. [, , ] This reaction involves a 1,2-hydride shift of H-24 to C-25 from the Re-face of the original 24,25-double bond, resulting in the formation of fecosterol. [] This reaction is crucial for the biosynthesis of ergosterol in fungi, making SMT a potential target for antifungal drugs. [, , ]
Q8: Have computational methods been used to study this compound and SMT?
A9: Yes, computational chemistry techniques have been employed to investigate the structure-activity relationship of SMT inhibitors and to model the enzyme's active site. [, ] These studies provide insights into the design of more potent and selective inhibitors targeting SMT for antifungal drug development.
Q9: How do structural modifications of sterols affect their interaction with SMT?
A10: Modifications to the sterol side chain, particularly at the C24 and C25 positions, significantly influence their interaction with SMT. [, , ] Introduction of aza, aziridine, or ammonium groups at these positions has been shown to generate potent SMT inhibitors. [, ] Furthermore, the stereochemistry at C24 is crucial, as evidenced by the differential inhibitory potencies of 24(S)-methyl-25-thiacholesteryl iodide and 24(R)-methyl-25-thiacholesteryl iodide. [] These findings highlight the importance of structural features in determining substrate specificity and inhibitor binding to SMT.
Q10: What are the effects of SMT inhibitors on fungal growth?
A11: Inhibitors of SMT, such as azasterols, effectively inhibit the growth of various fungi, including Candida albicans and Saccharomyces cerevisiae. [, , , ] These inhibitors disrupt ergosterol biosynthesis, leading to the accumulation of toxic intermediates and ultimately cell death. [, , ] These findings highlight the potential of SMT as a target for developing new antifungal agents.
Q11: Has the effect of this compound accumulation been studied in mammalian systems?
A12: Yes, studies have shown that accumulation of this compound in oligodendrocytes, cells responsible for myelin formation in the central nervous system, can be induced by the drug teriflunomide. [] Interestingly, this accumulation promoted oligodendrocyte differentiation and enhanced remyelination in both in vitro and in vivo models of demyelination. [] These findings suggest a potential therapeutic benefit of modulating this compound levels in demyelinating diseases such as multiple sclerosis.
Q12: Are there known mechanisms of resistance to SMT inhibitors?
A13: Yes, studies have identified mutations in the ERG6 gene, which encodes SMT, that confer resistance to SMT inhibitors in Saccharomyces cerevisiae. [, ] These mutations can alter the enzyme's structure, affecting inhibitor binding and reducing their efficacy. [, ] Understanding these resistance mechanisms is crucial for developing new strategies to overcome drug resistance in fungi.
Q13: How is this compound typically isolated and purified from biological samples?
A14: this compound can be isolated from biological samples such as yeast using a combination of techniques, including solvent extraction, saponification, and various chromatographic methods, such as thin-layer chromatography (TLC) and gas-liquid chromatography (GLC). [, , ]
Q14: What are some common methods used to quantify this compound levels?
A15: this compound quantification typically involves GLC coupled with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). [, , , ] These techniques allow for sensitive and specific detection and quantification of this compound in complex biological matrices.
Q15: When was this compound first identified and what are some key milestones in its research?
A16: this compound was first isolated from yeast in the mid-20th century. [, , ] Key milestones in this compound research include:
- Elucidation of its role as a key intermediate in ergosterol and cholesterol biosynthesis. [, , ]
- Identification and characterization of the SMT enzyme responsible for its C24-methylation. [, , ]
- Development of potent and selective SMT inhibitors as potential antifungal agents. [, , ]
- Discovery of the role of this compound accumulation in promoting oligodendrocyte differentiation and remyelination. []
Q16: What are some examples of cross-disciplinary research involving this compound?
A16: this compound research benefits from collaborations between various scientific disciplines, including:
- Biochemistry and molecular biology: to study the enzymes and genes involved in this compound biosynthesis and regulation. [, , , , ]
- Organic chemistry and medicinal chemistry: to synthesize and evaluate novel SMT inhibitors as potential antifungal drugs. [, , ]
- Cell biology and physiology: to investigate the role of this compound in cellular processes and disease models. [, , , ]
- Biophysics and structural biology: to understand the interactions of this compound with membranes and proteins. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]-](/img/structure/B116352.png)
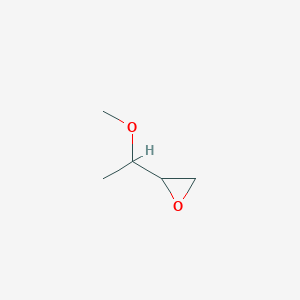
![1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B116359.png)
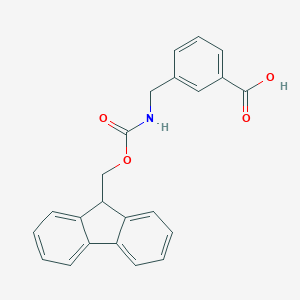
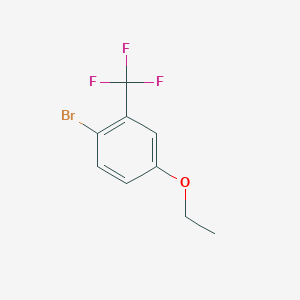
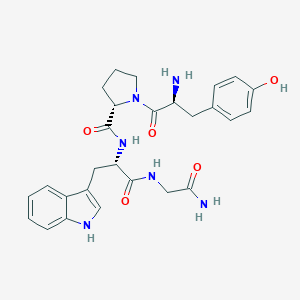
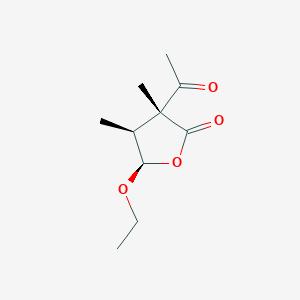
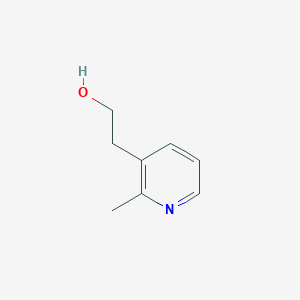
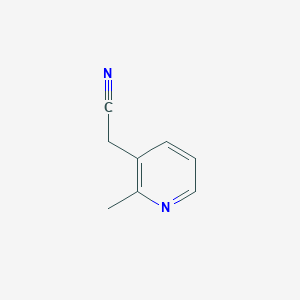
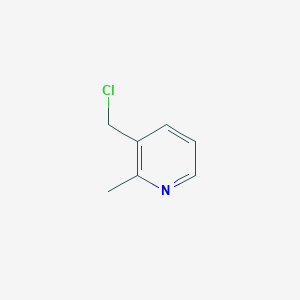
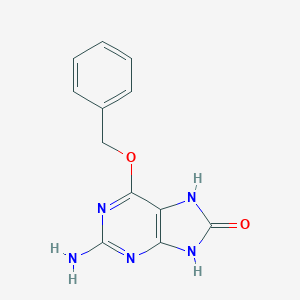
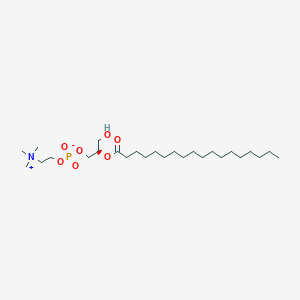
![1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B116384.png)

